molecular formula C16H17NO B5873500 N-(3-methylphenyl)-2-(4-methylphenyl)acetamide

N-(3-methylphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5873500
M. Wt: 239.31 g/mol
InChI Key: MNLOCPMZSOAKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(4-methylphenyl)acetamide, also known as N-(3-methyl-4-methylphenyl)acetamide or N,N-dimethyl-2-(3-methylphenyl)-2-(4-methylphenyl)acetamide, is a chemical compound with the molecular formula C19H21NO. It is a white to off-white crystalline powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-2-(4-methylphenyl)acetamide(3-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system to modulate pain perception and reduce inflammation. It may interact with opioid receptors and other neurotransmitter systems to produce its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound(3-methylphenyl)-2-(4-methylphenyl)acetamide can reduce pain and inflammation in animal models, without producing significant side effects. It may also have antioxidant and neuroprotective effects, and has been shown to improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-2-(4-methylphenyl)acetamide(3-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic properties, particularly in the treatment of pain and inflammation. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its synthesis requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)-2-(4-methylphenyl)acetamide(3-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain and inflammation. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. Other potential directions for research include investigating its neuroprotective and cognitive-enhancing effects, as well as exploring its potential use in other disease states.

Synthesis Methods

The synthesis method for N-(3-methylphenyl)-2-(4-methylphenyl)acetamide(3-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction between 3-methylacetophenone and 4-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated using acetic anhydride to yield the final compound.

Scientific Research Applications

N-(3-methylphenyl)-2-(4-methylphenyl)acetamide(3-methylphenyl)-2-(4-methylphenyl)acetamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models, and may have potential as a novel therapeutic agent for the management of chronic pain.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-6-8-14(9-7-12)11-16(18)17-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLOCPMZSOAKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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